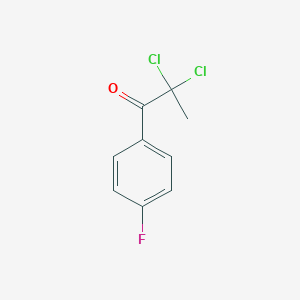
2,2-Dichloro-1-(4-fluorophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(4-fluorophenyl)propan-1-one, also known as DCFP, is an organic compound that belongs to the class of ketones. It is a white crystalline powder with a molecular formula of C10H8Cl2FO and a molecular weight of 243.07 g/mol. DCFP is widely used in scientific research for its unique properties and applications.
作用机制
The mechanism of action of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is not fully understood. However, it is known that 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one inhibits the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of alcohol. This inhibition leads to an accumulation of acetaldehyde, a toxic byproduct of alcohol metabolism, which causes unpleasant symptoms such as nausea, vomiting, and headache. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is also believed to have an inhibitory effect on the activity of other enzymes, such as cytochrome P450.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one are mainly related to its inhibitory effect on ALDH. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has been shown to reduce the metabolism of alcohol in vivo, leading to an increase in blood acetaldehyde levels. This increase in acetaldehyde has been associated with various physiological effects, such as flushing, palpitations, and tachycardia. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has also been shown to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is its high purity and stability, which makes it an ideal reagent for various laboratory experiments. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is its toxicity. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is a potent inhibitor of ALDH, which can lead to adverse effects if not handled properly. Therefore, it is important to use caution when working with 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one and to follow proper safety protocols.
未来方向
There are several future directions for the use of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one in scientific research. One potential application is in cancer therapy. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has been shown to inhibit the growth of cancer cells, and further research is needed to explore its potential as a cancer therapeutic agent. Another potential application is in the development of new chiral compounds. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is commonly used as a starting material for the synthesis of chiral compounds, and further research could lead to the discovery of new and more effective chiral catalysts. Finally, 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one could be used as a fluorescent probe for the detection of other biomolecules in biological samples, such as amino acids and nucleotides.
Conclusion:
In conclusion, 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is a versatile and widely used compound in scientific research. Its unique properties and applications make it an important reagent for various laboratory experiments. While its toxicity is a limitation, proper safety protocols can mitigate any potential risks. Further research is needed to explore its potential as a cancer therapeutic agent, as well as its applications in the development of new chiral compounds and fluorescent probes.
合成方法
The synthesis of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one involves the reaction of 4-fluoroacetophenone with 2,2-dichloropropane in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous conditions and at a temperature of 60-70°C. The resulting product is then purified by recrystallization to obtain pure 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one.
科学研究应用
2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is also used as a reagent in organic synthesis, especially in the preparation of chiral compounds. Additionally, 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is used as a fluorescent probe for the detection of thiols in biological samples.
属性
CAS 编号 |
101530-91-0 |
|---|---|
分子式 |
C9H7Cl2FO |
分子量 |
221.05 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl2FO/c1-9(10,11)8(13)6-2-4-7(12)5-3-6/h2-5H,1H3 |
InChI 键 |
WHXQVDZFJILYTI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)F)(Cl)Cl |
规范 SMILES |
CC(C(=O)C1=CC=C(C=C1)F)(Cl)Cl |
同义词 |
1-Propanone, 2,2-dichloro-1-(4-fluorophenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



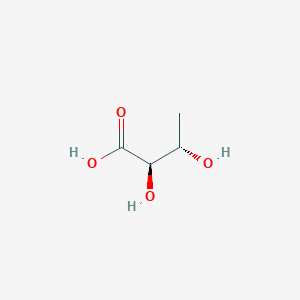

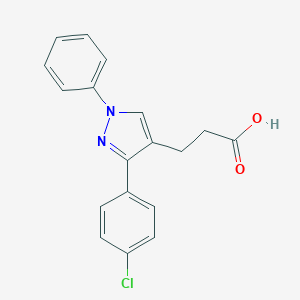
![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)


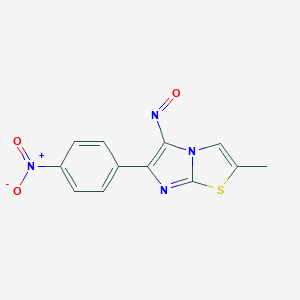
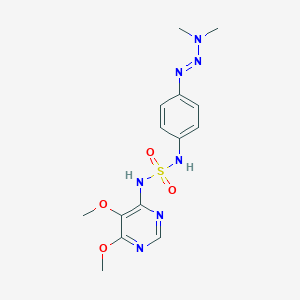
![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)




![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)